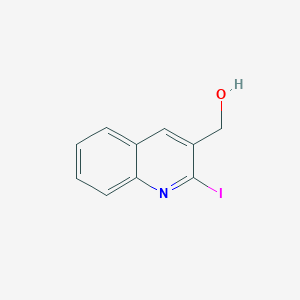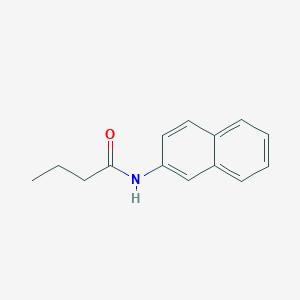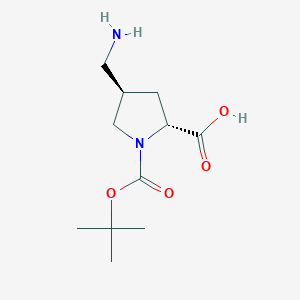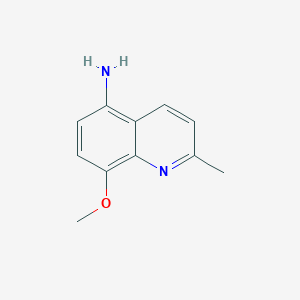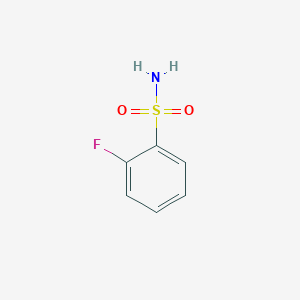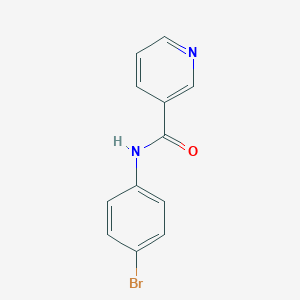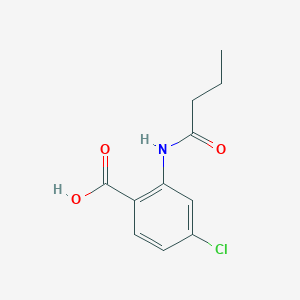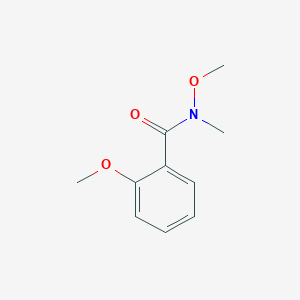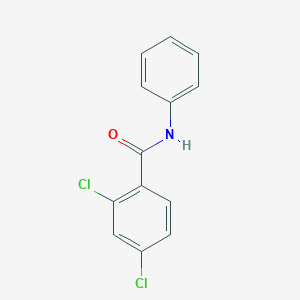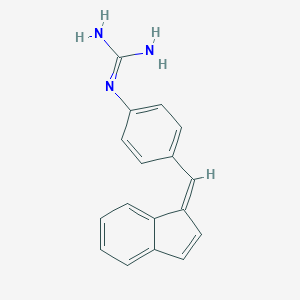
1-(4-Guanylaminobenzylidene)indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Guanylaminobenzylidene)indene, commonly referred to as GABA-indene, is a small molecule that has been extensively studied for its potential therapeutic applications. GABA-indene is a GABA(B) receptor agonist, which means that it activates the GABA(B) receptor in the brain. This receptor is involved in a variety of physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity.
Wirkmechanismus
GABA-indene activates the GABA(B) receptor in the brain. This receptor is a G protein-coupled receptor that is involved in the inhibition of neurotransmitter release. Activation of the GABA(B) receptor leads to an increase in potassium ion conductance and a decrease in calcium ion conductance, which results in a decrease in neurotransmitter release. This mechanism of action is responsible for the anxiolytic, sedative, and anticonvulsant effects of GABA-indene.
Biochemische Und Physiologische Effekte
GABA-indene has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and sedative effects. Additionally, GABA-indene has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects may contribute to its potential therapeutic applications for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of GABA-indene is that it is a small molecule that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders. Additionally, GABA-indene has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. One limitation of GABA-indene is that it has not been extensively studied in humans, which limits our understanding of its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on GABA-indene. One area of research is the development of novel GABA(B) receptor agonists that have improved pharmacokinetic properties. Additionally, further research is needed to determine the safety and efficacy of GABA-indene in humans. Finally, GABA-indene may have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia, which warrant further investigation.
Synthesemethoden
The synthesis of GABA-indene involves the reaction of indene-2,3-dione with 4-guanylaminobenzaldehyde in the presence of a reducing agent. The reaction yields a yellow crystalline product that can be purified through recrystallization. The purity of the product can be confirmed through NMR spectroscopy and elemental analysis.
Wissenschaftliche Forschungsanwendungen
GABA-indene has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, GABA-indene has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. These findings suggest that GABA-indene may have potential therapeutic applications for a variety of neurological disorders.
Eigenschaften
CAS-Nummer |
30117-70-5 |
|---|---|
Produktname |
1-(4-Guanylaminobenzylidene)indene |
Molekularformel |
C17H15N3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
2-[4-[(Z)-inden-1-ylidenemethyl]phenyl]guanidine |
InChI |
InChI=1S/C17H15N3/c18-17(19)20-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H4,18,19,20)/b14-11- |
InChI-Schlüssel |
BOGIJBDMOQJRFY-SDNWHVSQSA-N |
Isomerische SMILES |
C1=CC=C\2C(=C1)C=C/C2=C/C3=CC=C(C=C3)N=C(N)N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




